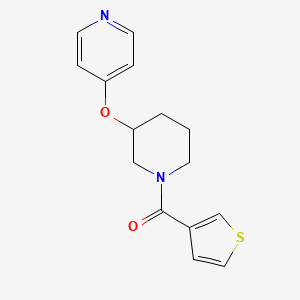
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 357.46 g/mol.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds, such as those derived from (3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, which are crucial in medicinal chemistry for their potential therapeutic applications. For instance, a study detailed the three-component synthesis and characterization of novel pyridine derivatives, showcasing the versatility of these compounds in creating pharmacologically relevant structures (Wu Feng, 2011).
Anti-Tumor Applications
Some derivatives of this compound have been explored for their anti-tumor properties. A study highlighted the discovery of thienopyridine and benzofuran derivatives as potent anti-tumor agents, underscoring the therapeutic potential of these compounds in oncology (I. Hayakawa et al., 2004).
Antimicrobial Activities
The antimicrobial activity of this compound derivatives has also been a focus, with research showing that these compounds exhibit significant activity against various microorganisms. A study on the synthesis and antimicrobial activity of pyridine derivatives found that these compounds possess good antimicrobial properties, making them candidates for further exploration in antimicrobial therapy (Satyender Kumar et al., 2012).
Structural Analysis
Detailed structural analysis has been conducted on related compounds, providing insights into their molecular configurations and potential interactions. For example, research on the crystal and molecular structure analysis of related compounds has contributed to understanding the structural basis of their biological activities (B. Lakshminarayana et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Given its potential target, it may influence pathways related to protein kinase b-raf, which plays a role in regulating cell growth .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target site in the body .
Result of Action
Given its potential target, it may influence cell growth processes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-9-20-11-12)17-8-1-2-14(10-17)19-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCVYZOWGCNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

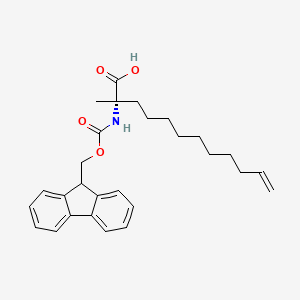
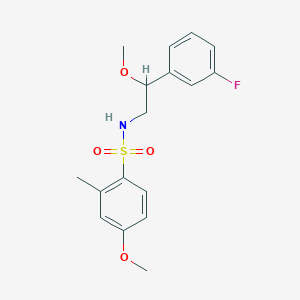
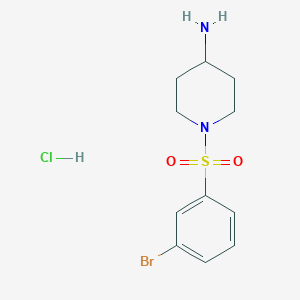
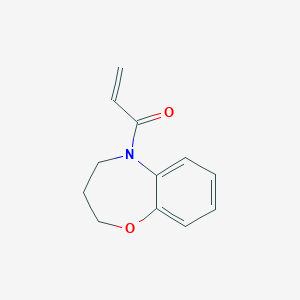
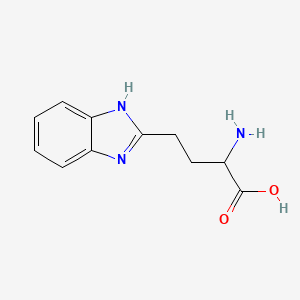
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
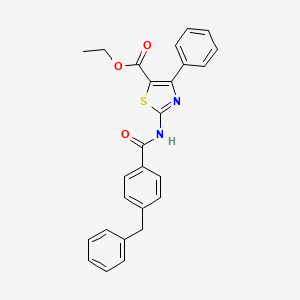
![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)
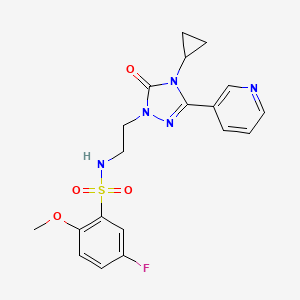
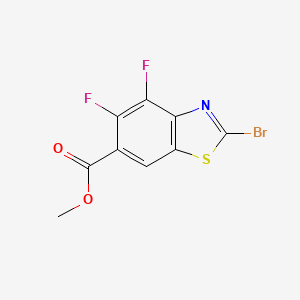
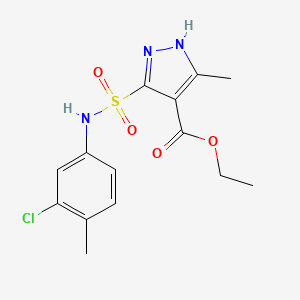
![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)